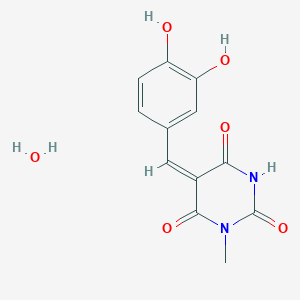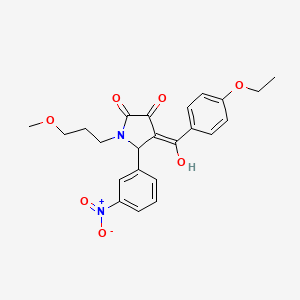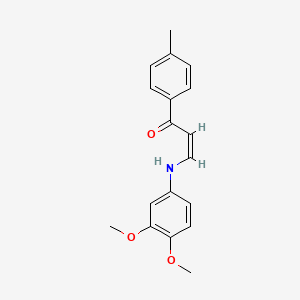![molecular formula C15H16N4O3 B5376951 (E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5376951.png)
(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that features both an imidazole ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is reacted with 3-bromopropylamine under basic conditions to form N-(3-imidazolylpropyl)amine.
Coupling with Nitrobenzaldehyde: The N-(3-imidazolylpropyl)amine is then coupled with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding Schiff base.
Reduction and Amidation: The Schiff base is reduced using a reducing agent like sodium borohydride, followed by amidation with acryloyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions or enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions.
Pathways Involved: The compound may modulate signaling pathways involving nitric oxide or reactive oxygen species due to the presence of the nitro group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with the nitro group in a different position.
(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(17-8-3-10-18-11-9-16-12-18)7-6-13-4-1-2-5-14(13)19(21)22/h1-2,4-7,9,11-12H,3,8,10H2,(H,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXAMXEMZVIKN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5376890.png)
![2-Methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B5376908.png)


![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)

![2-METHYL 4-PROPYL 5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B5376931.png)
![(Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B5376954.png)

![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5376973.png)
